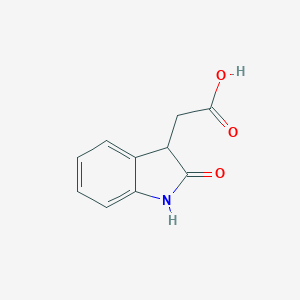

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Vue d'ensemble

Description

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid . This compound is known for its role as a plant metabolite and has various applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of indole derivatives with acetic anhydride under acidic conditions . Another method includes the use of diazomethane in the presence of a catalyst . These reactions typically require controlled temperatures and specific reaction times to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert it into different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various indole and oxindole derivatives, which have significant biological and chemical properties .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

- This compound serves as a critical building block in the synthesis of complex organic molecules. Its structural features allow for various chemical reactions, including oxidation and substitution, leading to the formation of numerous derivatives that can be utilized in further synthetic applications.

Reactions and Mechanisms

- The compound undergoes several types of reactions:

- Oxidation : Can be oxidized to yield oxindole derivatives.

- Reduction : Can be reduced to form different indole derivatives.

- Electrophilic Substitution : The indole nucleus allows for electrophilic substitution reactions, facilitating the creation of diverse chemical products.

Biological Applications

Role in Plant Metabolism

- As a derivative of indoleacetic acid (IAA), this compound is implicated in plant growth regulation. It influences biochemical pathways related to cell elongation and division, thereby affecting overall plant development.

Neuroprotective Properties

- Recent studies have indicated that compounds related to (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exhibit neuroprotective and antioxidant properties. These characteristics make them potential candidates for developing therapies targeting neurodegenerative diseases .

Medicinal Applications

Antitumor Activity

- Research has highlighted the antitumor potential of this compound derivatives. Specifically, certain amides derived from this compound have shown marked activity against solid tumors such as colon and lung cancers. This highlights its potential as a lead compound for new cancer therapies .

Anti-inflammatory Effects

- The compound has been studied for its anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases .

Industrial Applications

Pharmaceutical Development

- The synthesis of novel pharmaceuticals is a significant area where this compound is utilized. Its derivatives are explored for their therapeutic potentials across various medical fields, including oncology and neurology .

Agrochemical Production

- This compound also finds applications in the agrochemical industry, where it is used to develop plant growth regulators that enhance agricultural productivity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it functions as an auxin, influencing cell elongation, division, and differentiation . In medicinal applications, it binds to various receptors and enzymes, modulating biological activities such as inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: Another plant hormone with similar biological activities.

Indole-2-carboxylic acid: Shares structural similarities but differs in its chemical reactivity and biological functions.

5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with distinct physiological roles.

Uniqueness

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its role as a plant metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Activité Biologique

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Overview of the Compound

This compound is a derivative of indoleacetic acid (IAA), a naturally occurring plant hormone. Its structure allows it to interact with various biological pathways, influencing plant growth and potentially providing therapeutic benefits in medicine.

Target of Action : The compound primarily acts through binding to specific receptors involved in cellular signaling pathways. Its structural similarity to IAA suggests it may influence gene expression related to cell elongation and division in plants, as well as potentially modulating similar pathways in animal cells.

Mode of Action : Research indicates that this compound can bind to receptor proteins, triggering cascades that lead to physiological changes. This interaction is crucial for understanding its potential applications in agriculture and medicine .

Antiviral and Anticancer Properties

Studies have demonstrated that this compound exhibits antiviral and anticancer activities. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines and exhibit cytotoxic effects against viral infections. The mechanisms underlying these effects include:

- Inhibition of cell proliferation : The compound has been observed to disrupt the cell cycle in cancer cells, leading to apoptosis.

- Antiviral activity : Its ability to interfere with viral replication mechanisms has been documented, suggesting potential use in antiviral therapies .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been proposed as a candidate for developing COX-2 inhibitors, which are important in managing inflammatory conditions.

The compound interacts with various biochemical pathways, including:

- Cell signaling pathways : It influences pathways related to cell growth and differentiation.

- Gene expression modulation : By binding to specific receptors, it may alter the expression of genes involved in metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity :

- A study evaluated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

- Table 1 summarizes the IC50 values for different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

- Research on Antiviral Effects :

- Another study focused on its antiviral properties against influenza virus. The results indicated that treatment with this compound significantly reduced viral titers in infected cells.

- Table 2 presents the viral load reduction percentages.

| Treatment | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 50 |

| High Dose | 75 |

Propriétés

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGMGHZPXRDCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952164 | |

| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2971-31-5 | |

| Record name | Oxindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of JARID1B in complex with (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid?

A1: Determining the crystal structure of the catalytic domain of human JARID1B bound to this compound provides crucial insights into the molecular interactions between this specific compound and the target protein. [] This information is valuable for understanding the binding mode, potential inhibitory mechanisms, and structure-activity relationships. Such structural data can guide the design of more potent and selective JARID1B inhibitors, which hold therapeutic potential for various diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.